molecular formula C8H12 B1294493 Cyclohexylacetylene CAS No. 931-48-6

Cyclohexylacetylene

Cat. No. B1294493
CAS RN: 931-48-6
M. Wt: 108.18 g/mol
InChI Key: SSDZYLQUYMOSAK-UHFFFAOYSA-N
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Description

Cyclohexylacetylene is a compound that features a cyclohexyl group attached to an acetylene unit. It is a derivative of acetylene where the hydrogen atoms are replaced by a cyclohexyl group, which is a six-carbon cyclic structure. This compound is of interest due to its unique chemical and physical properties, which are influenced by the presence of both the strained acetylene unit and the cyclohexyl group.

Synthesis Analysis

The synthesis of cyclohexylacetylene derivatives can be complex due to the reactivity of the acetylene group. For instance, cyclohexanones have been shown to react with phenylacetylene in the presence of KOH/DMSO to yield phenylmethylidene dispirocyclic ketals, which are unexpected products alongside the anticipated β,γ- and α,β-ethylenic ketones . Additionally, macrocyclic diacetylene compounds derived from L-glutamic acid and trans-1,4-cyclohexanediol have been synthesized, demonstrating the versatility of cyclohexylacetylene frameworks in forming larger, complex structures .

Molecular Structure Analysis

The molecular structure of cyclohexylacetylene derivatives can vary significantly. Cyclohexane, a related compound, predominantly adopts a chair conformation due to its stability, minimizing torsional strain . The presence of the acetylene unit introduces additional considerations, such as strain and electronic effects, which can influence the reactivity and properties of the molecule. For example, cyclohexyne, a cyclic strained acetylene, exhibits high reactivity in [3 + 2] cycloaddition reactions due to its unusual electronic structure .

Chemical Reactions Analysis

Cyclohexylacetylene and its derivatives participate in various chemical reactions. The high reactivity of cyclohexynes in [3 + 2] cycloaddition reactions is attributed to the strain in the molecule and the formation of a pseudoradical center at one of the acetylenic carbons . In the case of cis-poly(phenylacetylene), thermally induced transformations lead to cyclohexadiene sequences along the backbone formed by intramolecular cyclization . These reactions highlight the diverse reactivity patterns that can be observed with cyclohexylacetylene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexylacetylene derivatives are influenced by the cyclohexyl group and the acetylene unit. Phenylacetylene-based liquid crystals containing a cyclohexyl group exhibit nematic behavior and moderate birefringence values, indicating the impact of the cyclohexyl group on liquid crystalline properties . Similarly, the gelation ability and photopolymerizability of macrocyclic diacetylene compounds derived from cyclohexanediol demonstrate the influence of the cyclohexyl group on the material's properties . The thermodynamic properties of cyclohexane and its derivatives also provide insight into the effects of substituents on the stability and behavior of the cyclohexyl moiety .

Scientific Research Applications

Soil Nitrogen Production

Cycloheximide, a compound related to cyclohexylacetylene, has been studied for its effects on nitrogen oxide (N2O) and nitrate (NO3–) production in forest and agricultural soils. Research by Castaldi and Smith (1998) showed that cycloheximide can influence soil nitrogen dynamics, particularly by affecting N2O emissions and possibly playing a role in fungal metabolism related to nitrification (Castaldi & Smith, 1998).

Chemical Synthesis

In the field of chemical synthesis, cyclohexylacetylene has been utilized in various reactions. For instance, Schmidt et al. (2011) reported the formation of phenylmethylidene dispirocyclic ketals through a reaction involving cyclohexanones and phenylacetylene (Schmidt et al., 2011).

Polymer Science

In polymer science, cyclohexylacetylene has been noted for its role in the synthesis and study of various polymers. Percec and Rudick (2005) explored the thermal transformation of cis-poly(phenylacetylene) which involves cyclohexadiene repeat units. This study provides insights into the behavior of polymers under thermal conditions and their potential applications (Percec & Rudick, 2005).

Liquid Crystals and Optoelectronics

Cyclohexylacetylene derivatives have been synthesized for use in liquid crystals, which are crucial in optoelectronic applications. Sekine et al. (2001) synthesized phenylacetylene-based liquid crystals containing a cyclohexyl group, studying their physical properties and potential applications in display technologies (Sekine et al., 2001).

Environmental Applications

The environmental applications of cyclohexylacetylene-related compounds include the degradation of pollutants. Lee and Cho (2008) investigated the capabilities of Rhodococcus sp. EC1 in degrading cyclohexane, a compound related to cyclohexylacetylene, highlighting its potential for environmental remediation and pollution control (Lee & Cho, 2008).

Safety And Hazards

Cyclohexylacetylene is classified as a flammable liquid. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being the target organ . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .

properties

IUPAC Name

ethynylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDZYLQUYMOSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239265
Record name Ethynylcyclohexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethynylcyclohexane

CAS RN

931-48-6
Record name Ethynylcyclohexane
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Record name Ethynylcyclohexane
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Record name Ethynylcyclohexane
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Record name Ethynylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylacetylene
Reactant of Route 2
Cyclohexylacetylene
Reactant of Route 3
Reactant of Route 3
Cyclohexylacetylene
Reactant of Route 4
Cyclohexylacetylene
Reactant of Route 5
Reactant of Route 5
Cyclohexylacetylene
Reactant of Route 6
Cyclohexylacetylene

Citations

For This Compound
566
Citations
MA Esteruelas, LA Oro, C Valero - Organometallics, 1995 - ACS Publications
… We have now observed that the reaction of OsHCl(CO)(PiPr3)2 with cyclohexylacetylene leads to the hydridovinylidene species OsHCl(=C=CHCyXCOXPiPr3)2. Hydrido-vinylidene …
Number of citations: 70 pubs.acs.org
MA Esteruelas, FJ Lahoz, E Oñate, LA Oro… - …, 1996 - ACS Publications
… Under the same conditions the treatment of 1 with cyclohexylacetylene and (trimethylsilyl)acetylene leads to the corresponding hydrido−alkynyl derivatives Ir(acac)H(C 2 R)(PCy 3 ) 2 (R …
Number of citations: 46 pubs.acs.org
권순기 - 2023 - scholarworks.gnu.ac.kr
ScholarWorks@Gyeongsang National University: Organic thin-film transistors (OTFTs) based on cyclohexylacetylene-end … Organic thin-film transistors (OTFTs) based on …
Number of citations: 0 scholarworks.gnu.ac.kr
Y Kishimoto, M Itou, T Miyatake, T Ikariya… - Macromolecules, 1995 - ACS Publications
… The Rh complex has a moderate activity forthe polymerization of íerí-butylacetylene, cyclohexylacetylene, and 3-ethyl-1-pentyne to afford stereoregular cis polymers in quantitative yields…
Number of citations: 198 pubs.acs.org
E Rojas, A Santos, V Moreno, C Del Pino - Journal of Organometallic …, 1979 - Elsevier
… cyclohexylacetylene, … of cyclohexylacetylene [ 111 _ The resemblance of the infrared spectrum of the compound I to the spectra of the rubidium and caesium salts of cyclohexylacetylene …
Number of citations: 12 www.sciencedirect.com
C Bohanna, MA Esteruelas, J Herrero… - Journal of …, 1995 - Elsevier
… with terminal alkynes such as cyclohexylacetylene and trimethylsilylacetylene, and also with diphenylacetylene (Scheme 1). The reaction of 2 with cyclohexylacetylene leads to the five-…
Number of citations: 31 www.sciencedirect.com
P Kačer, M Kuzma, L Červený - Applied Catalysis A: General, 2004 - Elsevier
… reasoning, it can be expected that the substrate adsorptivity would decrease along the sequence: phenylacetylene>cyclopropylacetylene>cyclopentylacetylene≈cyclohexylacetylene. …
Number of citations: 4 www.sciencedirect.com
G Zotti, S Cattarin, G Mengoli - Synthetic metals, 1987 - Elsevier
Exposure of ethynyl-copper(I) compounds (copper acetylides), derived from cyclohexylacetylene, phenylacetylene and diethynylbenzene, to iodine vapour increases the relevant …
Number of citations: 3 www.sciencedirect.com
ML Buil, MA Esteruelas, AM Lopez, AC Mateo - Organometallics, 2006 - ACS Publications
… of aliphatic (1-octyne and cyclohexylacetylene) and aromatic (phenylacetylene and 1-… The reaction of 1-octyne and cyclohexylacetylene with cyclohexylamine gives mixtures of …
Number of citations: 50 pubs.acs.org
P Kačer, L Červený - Journal of Molecular Catalysis A: Chemical, 2004 - Elsevier
… was an exception, especially when compared to cyclohexylacetylene (identical reaction scheme A→B→C). Contrary to the hydrogenation of cyclohexylacetylene, in which the palladium …
Number of citations: 5 www.sciencedirect.com

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